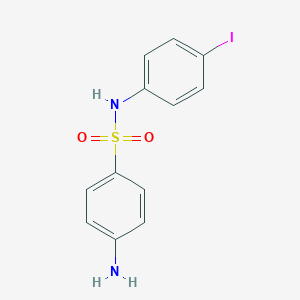

4-アミノ-N-(4-ヨードフェニル)ベンゼンスルホンアミド

説明

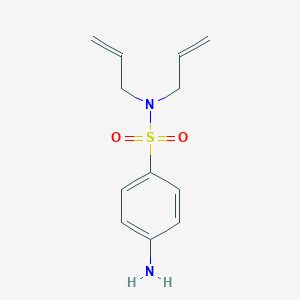

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is a useful research compound. Its molecular formula is C12H11IN2O2S and its molecular weight is 374.20 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤

ベンゼンスルホンアミド誘導体は、抗がん剤としての可能性について研究されてきました。この化合物は、多くの固形腫瘍で過剰発現している炭酸脱水酵素IXの阻害活性を有するため、抗増殖剤として有望視されています。 研究によると、特定の誘導体は、乳がん細胞などの癌細胞株を低マイクロモル濃度で有意に阻害することが示されています .

抗菌活性

ベンゼンスルホンアミドの構造的枠組みは、強力な抗菌活性を有する誘導体の合成を可能にします。 これらの化合物は、細菌細胞内の特定の酵素や経路を標的とすることで、感染症の新しい治療法を提供できます .

酵素阻害

ベンゼンスルホンアミド誘導体による炭酸脱水酵素IXの選択的阻害は、新規治療薬の開発につながる可能性があります。 これは、緑内障や浮腫など、この酵素が関与する疾患の治療薬を設計する際に特に有用です .

アポトーシス誘導

ベンゼンスルホンアミド誘導体のいくつかは、癌細胞株でアポトーシスを誘導することが示されています。 例えば、ある誘導体は、対照群に比べてアネキシンV-FITCパーセントを22倍に増加させ、癌治療におけるプログラム細胞死を誘発する可能性を示しました .

細胞取り込み研究

ベンゼンスルホンアミド誘導体の細胞取り込みは、高速液体クロマトグラフィー(HPLC)を用いて研究されています。 これらの化合物が細胞にどのように吸収されるかを理解することで、治療用途における投与量と投与方法を決定することができます .

ハイブリッド分子合成

ベンゼンスルホンアミドと、トリアゾールなどの他の薬理活性部分の組み合わせにより、ハイブリッド分子が作製されました。 これらのハイブリッドは、抗マラリア、抗菌、抗腫瘍、および抗炎症効果など、幅広い生物学的活性を示しています .

薬理学的プロファイルの探求

ベンゼンスルホンアミドハイブリッドの薬理学的プロファイルが要約されており、炭酸脱水酵素阻害剤としての役割と、抗がん、抗菌、および抗炎症作用が強調されています。 この包括的な理解は、より高い効力とより少ない副作用を有する、より強力な治療候補薬の開発に役立ちます .

構造活性相関(SAR)研究

ベンゼンスルホンアミド誘導体のSAR研究は、構造変化が生物学的活性にどのように影響するかについての洞察を提供します。 この研究は、最適化された特性を持つ新規薬物の合理的設計に不可欠です .

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which this compound belongs, commonly target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally act as competitive inhibitors of bacterial enzymes, preventing the synthesis of essential metabolites .

Biochemical Pathways

Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation .

Result of Action

The action of sulfonamides typically results in the inhibition of bacterial growth and proliferation .

特性

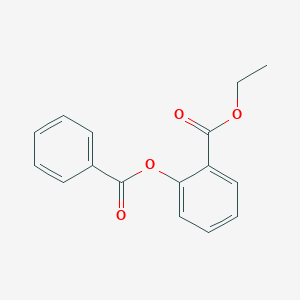

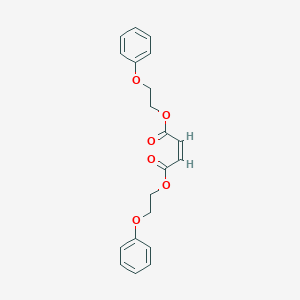

IUPAC Name |

4-amino-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYVWOTRVNKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219913 | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-75-9 | |

| Record name | 4-Amino-N-(4-iodophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOSULFANILANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Iodosulfanilanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BEH48QX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)

![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)